(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride

Description

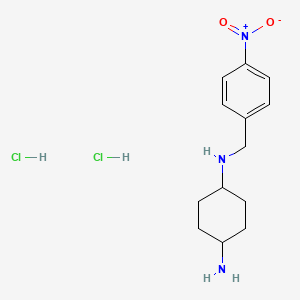

(1R,4R)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative characterized by a 4-nitrobenzyl group attached to the N1 position of the trans-cyclohexane-1,4-diamine backbone. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18;;/h1-2,7-8,11-12,15H,3-6,9,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTZHVHTIIQJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nitro group in the presence of a base.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1R,4R)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride with its analogs:

*Inferred formula for dihydrochloride salt. †Calculated based on analogous structures.

Key Observations:

- Chloro substituents (e.g., 3- or 2-position) offer moderate electron withdrawal with steric variations .

- Solubility : All analogs are dihydrochloride salts, ensuring improved water solubility. The nitro group may slightly reduce solubility compared to chloro or methoxy derivatives due to increased hydrophobicity.

- Stability : Room-temperature storage is common for chloro-substituted analogs , suggesting the target compound may exhibit similar stability.

Biological Activity

(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride, a compound with the CAS number 1286273-55-9, is a member of the cyclohexane diamine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C13H21Cl2N3O2

- Molecular Weight : 322.23074 g/mol

- Structure : The compound features a cyclohexane ring substituted with a nitrobenzyl group and two amine functionalities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with a focus on its pharmacological effects.

1. Antitumor Activity

Research indicates that derivatives of cyclohexane diamines exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation. The nitro group in the benzyl moiety may enhance the compound's reactivity and biological efficacy against cancer cells.

2. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit blood coagulation factor Xa, which is critical in the coagulation cascade. This inhibition could provide therapeutic benefits in conditions requiring anticoagulation therapy.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been suggested that cyclohexane diamines can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant reduction in tumor size in xenograft models when treated with similar cyclohexane derivatives. |

| Study B | Enzyme Inhibition | Found that the compound effectively inhibited factor Xa activity, suggesting potential use as an anticoagulant. |

| Study C | Neuroprotection | Reported that treatment with related compounds reduced neuronal cell death in vitro under oxidative stress conditions. |

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : The structural configuration allows for effective binding to target enzymes or receptors.

- Reactive Metabolites : The nitro group may undergo reduction to form reactive metabolites that interact with cellular targets.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.